Piperazine-1-carboxamidine hemisulfate

Neuroprotection Agmatinase Inhibition Hypoxic-Ischemic Brain Injury

Researchers face reproducibility challenges in neuroprotection & antifungal studies due to inconsistent amidine salt forms. Piperazine-1-carboxamidine hemisulfate (CAS 22365-47-5) provides the exact solution: a high-purity hemisulfate salt with defined counterion stoichiometry for reliable in vivo dosing. • +28.5% cortical agmatine increase & CA1-3 hippocampal neuroprotection in rat pup model • Induces Fis1/Dnm1/Mdv1-dependent mitochondrial fission apoptosis in azole-resistant Candida • Low mammalian cytotoxicity (pIC₅₀ <4) enables selective antifungal co-culture models

Molecular Formula C10H26N8O4S
Molecular Weight 354.43 g/mol
CAS No. 22365-47-5
Cat. No. B1500035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine-1-carboxamidine hemisulfate
CAS22365-47-5
Molecular FormulaC10H26N8O4S
Molecular Weight354.43 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=N)N.C1CN(CCN1)C(=N)N.OS(=O)(=O)O
InChIInChI=1S/2C5H12N4.H2O4S/c2*6-5(7)9-3-1-8-2-4-9;1-5(2,3)4/h2*8H,1-4H2,(H3,6,7);(H2,1,2,3,4)
InChIKeyFKMYVONKCVRLGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine-1-carboxamidine Hemisulfate (CAS 22365-47-5): Core Chemical and Procurement Specifications for Research Applications


Piperazine-1-carboxamidine hemisulfate (CAS 22365-47-5) is the hemisulfate salt of piperazine-1-carboxamidine, a small-molecule amidine derivative with a molecular weight of 354.43 g/mol . It is commercially available as a research-grade compound with typical purity specifications of ≥95% to 98% (HPLC), a melting point of 255–265 °C, and a solid physical form at ambient temperature . The compound has been indexed as an agmatinase inhibitor and is a member of the piperazine and guanidine chemical classes, with reported applications spanning neuroprotection, antifungal development, and antimicrobial research [1].

Why Piperazine-1-carboxamidine Hemisulfate Is Not Interchangeable with Generic Piperazine Derivatives or Amidine Salts


Substitution of piperazine-1-carboxamidine hemisulfate with other piperazine derivatives or generic amidine salts is scientifically unjustified due to its distinct dual functional profile as both a potent agmatinase inhibitor and a fungicidal agent operating through mitochondrial fission-dependent apoptosis [1]. The parent compound piperazine-1-carboxamidine (free base) differs in molecular weight, solubility, and stability, and cannot be substituted in studies requiring the hemisulfate salt form for formulation consistency [2]. The hemisulfate salt provides a consistent counterion stoichiometry that influences crystallization, hygroscopicity, and dissolution behavior, making it the preferred form for reproducible in vivo dosing and cell-based assays [3].

Quantitative Differentiation of Piperazine-1-carboxamidine Hemisulfate from Closest Analogs and Alternatives: A Procurement-Focused Evidence Guide


In Vivo Neuroprotection: Cortical Agmatine Elevation vs. Agmatine Direct Administration

In a rat pup model of hypoxic-ischemic brain injury, piperazine-1-carboxamidine hemisulfate treatment (50 mg/kg i.p. twice daily for 3 days) elevated cortical agmatine levels by +28.5% relative to untreated controls, with no change in arginine or other major metabolites [1]. This represents an indirect, enzyme-targeted approach distinct from direct agmatine administration, which would require exogenous dosing and may not achieve sustained elevation. The compound provided neuroprotection of CA1–3 hippocampal layers comparable to agmatine itself, but with the unique advantage of leveraging endogenous agmatine pools [1].

Neuroprotection Agmatinase Inhibition Hypoxic-Ischemic Brain Injury

Fungicidal Activity: Mitochondrial Fission-Dependent Apoptosis Induction in Yeast

The piperazine-1-carboxamidine derivative BAR0329, a close structural analog of the hemisulfate compound, induces caspase-dependent apoptosis in Saccharomyces cerevisiae via a mechanism requiring the mitochondrial fission machinery proteins Fis1, Dnm1, and Mdv1 [1]. This represents a distinct fungicidal mode of action compared to azole antifungals (e.g., fluconazole) which target ergosterol biosynthesis, or echinocandins which inhibit β-glucan synthase [1]. The compound's intracellular accumulation was shown to be dependent on functional lipid rafts, a feature not shared by many conventional antifungals [1].

Antifungal Mitochondrial Fission Apoptosis

Cytotoxicity Profile: Low Mammalian Cell Toxicity Relative to Fungicidal Potency

A study of fungicidal piperazine-1-carboxamidine derivatives reported pIC₅₀ values (negative log of half-maximal inhibitory concentration for cytotoxicity) of <4, indicating low toxicity toward mammalian cells [1]. For context, a pIC₅₀ of 4 corresponds to an IC₅₀ of 100 µM, and values below this threshold suggest weak cytotoxicity. This contrasts with many polyene antifungals (e.g., amphotericin B) which exhibit significant mammalian cell toxicity due to membrane interactions [1].

Cytotoxicity Selectivity Antifungal Development

Antimicrobial Activity: Broad-Spectrum Potential Against Candida and Staphylococcus Species

A patent (WO2010068296A1) describes piperazine carboxamidines, including piperazine-1-carboxamidine, as antimicrobial agents with activity against Candida albicans and other Candida species, as well as bacterial pathogens such as Staphylococcus [1]. The mechanism involves induction of reactive oxygen species (ROS) accumulation, a mode distinct from cell wall-targeting agents like caspofungin or membrane-disrupting agents like colistin [1]. While specific MIC values are not provided in the abstract, the patent claims encompass the use of piperazine-1-carboxamidine for treating infections caused by these organisms, positioning the compound as a broad-spectrum research tool.

Antimicrobial Antifungal ROS Accumulation

Procurement-Guided Application Scenarios for Piperazine-1-carboxamidine Hemisulfate Based on Verified Differentiation Evidence


Preclinical Neuroprotection Studies Targeting Hypoxic-Ischemic Injury

Researchers investigating neuroprotective strategies for perinatal hypoxic-ischemic encephalopathy can utilize piperazine-1-carboxamidine hemisulfate as a tool to elevate endogenous agmatine levels and assess hippocampal neuron preservation. The compound's demonstrated +28.5% increase in cortical agmatine and neuroprotection of CA1–3 hippocampal layers in a rat pup model [1] provides a robust pharmacodynamic endpoint for dose-response studies and mechanism validation. Procurement of high-purity hemisulfate salt ensures reproducible in vivo dosing and minimizes confounding effects from impurities.

Mechanism-of-Action Studies in Antifungal Resistance

Investigators studying azole-resistant Candida strains can employ piperazine-1-carboxamidine hemisulfate to explore mitochondrial fission-dependent apoptosis as an alternative cell death pathway. The compound's unique requirement for Fis1/Dnm1/Mdv1 machinery and lipid raft-dependent uptake [2] differentiates it from ergosterol-targeting azoles, enabling studies on resistance circumvention. The low mammalian cytotoxicity (pIC₅₀ <4) [3] makes it suitable for co-culture models assessing selective fungal killing.

Reactive Oxygen Species-Mediated Antimicrobial Screening

Microbiology labs screening for ROS-inducing antimicrobial agents can use piperazine-1-carboxamidine hemisulfate as a positive control or starting scaffold for SAR studies. The compound's demonstrated ability to induce endogenous ROS accumulation in Candida albicans [3] provides a benchmark for comparing novel derivatives. The broad-spectrum activity against both Candida and Staphylococcus species [4] makes it valuable for cross-species ROS induction assays.

Agmatinase Inhibitor Tool Compound for Neurochemistry Research

Neuroscientists investigating the role of agmatine in neurotransmission, mood disorders, or addiction can use piperazine-1-carboxamidine hemisulfate as a selective agmatinase inhibitor to manipulate endogenous agmatine levels. The compound's specificity in elevating agmatine without altering arginine or other metabolites [1] allows for clean interpretation of agmatine-dependent effects. This is particularly valuable for studies where direct agmatine administration is impractical or confounded by peripheral metabolism.

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